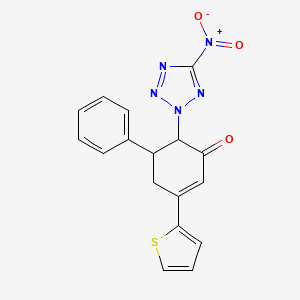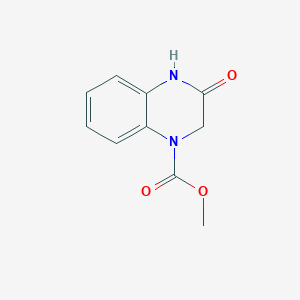
6-(5-nitro-2H-tetrazol-2-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-nitro-2H-tetrazol-2-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as NTBC, and it has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of NTBC involves the inhibition of an enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the production of a compound called homogentisic acid (HGA), which is toxic to the body in large amounts. By inhibiting HPPD, NTBC reduces the production of HGA, which can lead to a reduction in the symptoms of certain diseases.
Biochemical and Physiological Effects:
NTBC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of HGA in the body, which can lead to a reduction in the symptoms of tyrosinemia type 1 and alkaptonuria. It has also been shown to have anti-inflammatory and anti-cancer properties, which may make it useful in the treatment of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NTBC in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of HPPD inhibition on various biological processes. However, one limitation of using NTBC is that it can be toxic in high doses, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on NTBC. One area of interest is the development of new drugs that are based on the structure of NTBC. Another area of interest is the study of the long-term effects of NTBC on the body, particularly in patients with genetic disorders. Additionally, there is ongoing research into the use of NTBC in the treatment of other diseases, such as cancer and viral infections.
Métodos De Síntesis
The synthesis of NTBC is a multi-step process that involves the use of several chemical reagents. The first step involves the reaction of 2-cyclohexen-1-one with 2-thiophene carboxaldehyde to produce a chalcone intermediate. This intermediate is then reacted with 5-nitro-2H-tetrazole in the presence of a base to produce the final product, NTBC.
Aplicaciones Científicas De Investigación
NTBC has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of genetic disorders such as tyrosinemia type 1 and alkaptonuria.
Propiedades
IUPAC Name |
6-(5-nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-14-10-12(15-7-4-8-26-15)9-13(11-5-2-1-3-6-11)16(14)21-19-17(18-20-21)22(24)25/h1-8,10,13,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNWTPYCEVWZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3N=C(N=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)

![3-(4-bromophenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5132564.png)
![(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5132583.png)

![2-(4-acetylphenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5132596.png)



![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5132622.png)
![2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5132629.png)